3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is a chemical compound with significant relevance in pharmaceutical research. Its IUPAC name reflects its structure, indicating the presence of chlorine and a methyl-substituted imidazole group attached to an aniline moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 280.6 g/mol. This compound is primarily used in scientific research, particularly in studies related to chemical synthesis and biological activity.
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is classified as an organic compound, specifically an aromatic amine due to the presence of the aniline structure. It also falls under the category of halogenated compounds due to the chlorine atom in its structure.
The synthesis of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride involves several key steps:
The molecular structure of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can be represented by its canonical SMILES notation: CC1=NC=CN1C2=C(C=CC=C2Cl)N.Cl.Cl
. This indicates:
The chemical reactivity of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can be explored through various reactions:
The mechanism of action for compounds like 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is often studied in the context of their biological activity:
Physical properties such as melting point and boiling point are essential for practical applications but are not always specified in available literature sources.
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride has several notable applications:
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3